molecular formula C14H18FNO3S B7533313 [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate

[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate

Cat. No. B7533313
M. Wt: 299.36 g/mol
InChI Key: YHISSKNJXGDWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate, commonly known as TBOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter (EAAT), which is responsible for the reuptake of glutamate from the synaptic cleft. TBOA has been shown to have a number of important applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its reuptake is crucial for maintaining proper synaptic function. By inhibiting glutamate reuptake, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability and synaptic transmission.
Biochemical and Physiological Effects
TBOA has a number of biochemical and physiological effects. In vitro studies have shown that TBOA can increase the concentration of extracellular glutamate in the brain. This can lead to increased excitability and synaptic transmission, which can have both beneficial and detrimental effects depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBOA in lab experiments is its specificity for the [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate transporter. This allows researchers to selectively manipulate glutamate reuptake without affecting other aspects of synaptic function. However, TBOA has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research involving TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the physiological and pathological roles of glutamate transporters in various neurological disorders. Finally, TBOA may have potential therapeutic applications in the treatment of certain neurological disorders, although further research is needed to explore this possibility.

Synthesis Methods

The synthesis of TBOA involves the reaction of 2-(2-fluorophenyl)sulfanylacetic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF). The reaction is typically carried out at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

TBOA has been used in a wide range of scientific research applications. In neuroscience, it has been used to study the role of glutamate transporters in synaptic transmission and plasticity. TBOA has also been used to investigate the effects of glutamate transporter dysfunction in various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
In pharmacology, TBOA has been used to screen potential drugs that target glutamate transporters. It has also been used to investigate the pharmacological properties of various compounds that interact with glutamate transporters.

properties

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-14(2,3)16-12(17)8-19-13(18)9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHISSKNJXGDWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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